molecular formula C18H14ClNO2 B13959442 1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid

1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid

Cat. No.: B13959442
M. Wt: 311.8 g/mol
InChI Key: HKEACMGUXGDBRT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid is a heterocyclic compound that features a pyrrole ring substituted with a 4-chlorophenyl group, a methyl group, and a phenyl group

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with an amine, such as aniline, to form the pyrrole ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of catalysts and controlled reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied .

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxamide: This compound has a similar structure but with an amide group instead of a carboxylic acid group.

    1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxylate:

    1-(4-Chlorophenyl)-2-methyl-5-phenyl-1h-pyrrole-3-carboxaldehyde: This aldehyde derivative is used in different synthetic applications.

Properties

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid

InChI

InChI=1S/C18H14ClNO2/c1-12-16(18(21)22)11-17(13-5-3-2-4-6-13)20(12)15-9-7-14(19)8-10-15/h2-11H,1H3,(H,21,22)

InChI Key

HKEACMGUXGDBRT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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